Mead acid-d6 -

Mead acid-d6

Catalog Number: EVT-8075896
CAS Number:
Molecular Formula: C20H34O2
Molecular Weight: 312.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mead acid is primarily derived from oleic acid through a series of desaturation and elongation reactions facilitated by specific enzymes. It is classified as a polyunsaturated fatty acid (PUFA) with three double bonds located at the 5, 8, and 11 positions along the carbon chain. The deuterium labeling in Mead acid-d6 allows for advanced analytical techniques to study its metabolic pathways and biological effects without interference from naturally occurring isotopes.

Synthesis Analysis

Methods of Synthesis

The synthesis of Mead acid-d6 can be achieved through various methods, including:

  1. Chemical Synthesis: This involves the direct modification of oleic acid to introduce deuterium at specific positions within the molecule.
  2. Biotechnological Approaches: Utilizing genetically modified organisms or specific strains of fungi, such as Mortierella alpina, can enhance the production of Mead acid under controlled conditions. For instance, a mutant strain has been shown to produce higher yields of 5,8,11-eicosatrienoic acid .

Technical Details

The enzymatic pathway for the synthesis of Mead acid involves desaturases and elongases:

  • Desaturases: These enzymes introduce double bonds into fatty acids. In the case of Mead acid, oleic acid undergoes desaturation at specific positions.
  • Elongases: These enzymes extend the carbon chain length by adding two-carbon units.

The synthesis process is influenced by dietary intake and metabolic states, particularly in conditions of essential fatty acid deficiency where the body compensates by increasing the production of Mead acid from available oleic acid .

Molecular Structure Analysis

Structure

Mead acid-d6 has a molecular formula of C20H30D6O2. The structure features:

  • A long hydrocarbon chain with three cis double bonds.
  • Deuterium atoms replacing hydrogen atoms at specific positions in the molecule.

Data

The molecular weight of Mead acid-d6 is approximately 322.53 g/mol. Its structural representation highlights the positioning of double bonds and deuterium labeling, which is critical for understanding its reactivity and interactions in biological systems.

Chemical Reactions Analysis

Reactions

Mead acid undergoes various chemical reactions typical for polyunsaturated fatty acids:

  • Oxidation: It can be oxidized to form hydroperoxides and other reactive oxygen species.
  • Hydrogenation: Under certain conditions, it can be hydrogenated to form saturated fatty acids.
  • Esterification: It can react with alcohols to form esters, which are important for lipid metabolism .

Technical Details

The reactions involving Mead acid are often studied using spectroscopic techniques to monitor changes in chemical structure and composition over time. The presence of deuterium allows for precise tracking in metabolic studies using mass spectrometry.

Mechanism of Action

Process

Mead acid acts primarily as a signaling molecule in various physiological processes. Its mechanism involves:

  • Receptor Activation: It can bind to cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.
  • Metabolic Regulation: By serving as a substrate for further metabolic transformations, Mead acid plays a role in modulating lipid profiles during states of deficiency .

Data

Research indicates that Mead acid exhibits similar potency to arachidonic acid when interacting with cannabinoid receptors, suggesting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a clear liquid or oil.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Sensitive to light and heat; prone to oxidation.
  • Melting Point: Specific melting points may vary based on purity and isotopic labeling.

Relevant analyses show that the introduction of deuterium does not significantly alter the physical properties compared to non-labeled counterparts, allowing for effective utilization in biological studies .

Applications

Scientific Uses

Mead acid-d6 has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic pathways to study fatty acid metabolism under various physiological conditions.
  • Pharmacological Research: Investigated for its potential roles in modulating endocannabinoid signaling pathways.
  • Nutritional Studies: Serves as an indicator for assessing essential fatty acid status in dietary studies.

The unique properties of Mead acid-d6 make it a valuable compound in both basic research and applied sciences, particularly in understanding lipid metabolism and its implications for health .

Biosynthesis Pathways and Enzymatic Regulation

In Vitro vs. In Vivo Synthesis Mechanisms

Mead acid (5,8,11-eicosatrienoic acid; 20:3n-9) is an endogenous ω-9 polyunsaturated fatty acid (PUFA) synthesized during essential fatty acid deficiency (EFAD). Its deuterated analog, Mead acid-d6, incorporates six deuterium atoms at unsaturated carbons, serving as a stable isotope tracer for metabolic studies. In vitro synthesis occurs primarily in cultured mammalian cells (e.g., MCF-7 breast cancer cells), which inherently exhibit EFAD due to low PUFA content in standard culture media. Under these conditions, oleic acid (18:1n-9) is rapidly converted to Mead acid via Δ6-desaturation, elongation, and Δ5-desaturation steps [1] [3]. In contrast, in vivo synthesis requires dietary EFAD induction. Rodent studies show plasma Mead acid levels rise to ~2% of total fatty acids after 4 weeks of EFAD diets, compared to undetectable levels in controls [1] [4]. Key distinctions between the synthesis environments include:

  • Substrate availability: Cell cultures lack regulatory feedback from circulating lipids, accelerating Mead acid-d6 production.
  • Isotope dilution: In vivo systems exhibit greater dilution of deuterated tracers due to endogenous oleic acid pools [4].

Table 1: Comparative Synthesis of Mead Acid in Model Systems

ParameterIn Vitro (Cell Culture)In Vivo (Animal Models)
Substrate SourceExogenous oleic acid (≥50 μM)Dietary oleic acid + endogenous synthesis
Key EnzymesFADS2 > ELOVL5 > FADS1FADS2 > ELOVL5 > FADS1
Time to Detection24 hours2–4 weeks
Mead Acid Yield5–15% of cellular FAs0.5–2% of plasma FAs
Isotope (d6) UtilityHigh incorporation efficiencyModerate dilution by natural FA pools

Role of Fatty Acid Desaturases (FADS1, FADS2) and Elongases (ELOVL5)

The biosynthesis of Mead acid-d6 requires three enzymatic steps:

  • FADS2-mediated Δ6-desaturation: Converts oleic acid (18:1n-9) to 6,9-18:2n-9. FADS2 shows preferential activity toward n-3/n-6 PUFAs but targets n-9 substrates when n-3/n-6 are scarce [3] [5].
  • ELOVL5 elongation: Extends 6,9-18:2n-9 to 8,11-20:2n-9. ELOVL5 has higher affinity for C18 substrates than other elongases (e.g., ELOVL2) [1] [8].
  • FADS1-mediated Δ5-desaturation: Generates Mead acid (5,8,11-20:3n-9) from 8,11-20:2n-9. FADS1 also demonstrates Δ7-desaturase activity, producing 7,11-20:2n-9 as a minor byproduct [3].

siRNA knockdown studies confirm that FADS1, FADS2, and ELOVL5 are indispensable for Mead acid synthesis. Silencing any of these enzymes reduces Mead acid-d6 yield by >80% in cultured cells [1]. Notably, FADS3—a structural homolog of FADS1/2—does not participate in Mead acid formation, as its catalytic function remains undefined [5].

Table 2: Enzymes Catalyzing Mead Acid-d6 Biosynthesis

EnzymeFunctionSubstrate SpecificityKnockdown Impact
FADS2Δ6-desaturation18:1n-9 > 18:3n-3 ≈ 18:2n-6>90% reduction
ELOVL5C18→C20 elongation18:2n-9 > 18:3n-3 ≈ 18:2n-685% reduction
FADS1Δ5-desaturation; minor Δ7-activity20:2n-9 > 20:3n-6 ≈ 20:4n-380% reduction
ELOVL6C16 elongation (not involved)Saturated/MUFA onlyNo effect

Substrate Competition Between n-9, n-6, and n-3 PUFA Families

Mead acid-d6 synthesis is inversely regulated by dietary n-6/n-3 PUFAs due to competitive enzyme inhibition:

  • Δ6-desaturase (FADS2) hierarchy: Substrate affinity follows 18:3n-3 (α-linolenic acid) > 18:2n-6 (linoleic acid) >> 18:1n-9 (oleic acid). Physiological LA concentrations (≥1% calories) suppress Mead acid formation by occupying >90% of FADS2 active sites [1] [6].
  • Metabolic consequences: Elevated n-6 PUFAs reduce Mead acid-d6 incorporation into phospholipids by 40–60% in hepatocytes, while n-3 PUFAs inhibit elongation of 20:3n-9 precursors [9] [10].
  • Diagnostic implications: The triene-tetraene ratio (Mead acid/arachidonic acid) serves as an EFAD biomarker. Ratios >0.2 indicate pathological n-6 deficiency, as AA depletion redirects enzymes toward n-9 metabolism [1] [4].

Genetic variants further modulate competition. The FADS rs174575 minor allele (G) associates with 30% lower FADS1 activity, impairing AA synthesis and indirectly promoting Mead acid accumulation in carriers during EFAD [7] [10].

Table 3: Competitive Dynamics in PUFA Metabolism

Competitor PUFAConcentration ThresholdImpact on Mead Acid-d6 SynthesisMechanism
Linoleic acid (18:2n-6)>2% total calories70–90% reductionFADS2 substrate competition
α-Linolenic acid (18:3n-3)>0.5% total calories50–70% reductionELOVL5 substrate competition
Arachidonic acid (20:4n-6)Normal plasma levelsIndirect suppression via feedbackInhibits Δ5-desaturase activity

Properties

Product Name

Mead acid-d6

IUPAC Name

(5Z,8Z,11Z)-5,6,8,9,11,12-hexadeuterioicosa-5,8,11-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D

InChI Key

UNSRRHDPHVZAHH-LWXKFBBMSA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/CCCCCCCC

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